molecular formula C13H18N2O2 B2562605 2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 933743-98-7

2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B2562605
CAS No.: 933743-98-7
M. Wt: 234.299
InChI Key: DVKWIWXLYIWZOT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is a complex organic compound that features a benzodioxole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Pyrrolidine Ring: The benzodioxole intermediate is then reacted with a suitable pyrrolidine derivative under basic conditions to form the desired product.

    Final Amination:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological systems and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)ethan-1-amine: Similar structure but with a methylamino group instead of a pyrrolidine ring.

    2-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)ethan-1-amine: Contains an ethylamino group instead of a pyrrolidine ring.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the presence of both the benzodioxole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-11(15-5-1-2-6-15)10-3-4-12-13(7-10)17-9-16-12/h3-4,7,11H,1-2,5-6,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWIWXLYIWZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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